molecular formula C19H20N8O B2544615 6-(3,5-dimethyl-1H-pyrazol-1-yl)-2-[(1-{imidazo[1,2-b]pyridazin-6-yl}azetidin-3-yl)methyl]-2,3-dihydropyridazin-3-one CAS No. 2176070-37-2

6-(3,5-dimethyl-1H-pyrazol-1-yl)-2-[(1-{imidazo[1,2-b]pyridazin-6-yl}azetidin-3-yl)methyl]-2,3-dihydropyridazin-3-one

Katalognummer B2544615
CAS-Nummer: 2176070-37-2
Molekulargewicht: 376.424
InChI-Schlüssel: DQQPDNAYMOKVBV-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

6-(3,5-dimethyl-1H-pyrazol-1-yl)-2-[(1-{imidazo[1,2-b]pyridazin-6-yl}azetidin-3-yl)methyl]-2,3-dihydropyridazin-3-one is a useful research compound. Its molecular formula is C19H20N8O and its molecular weight is 376.424. The purity is usually 95%.
BenchChem offers high-quality 6-(3,5-dimethyl-1H-pyrazol-1-yl)-2-[(1-{imidazo[1,2-b]pyridazin-6-yl}azetidin-3-yl)methyl]-2,3-dihydropyridazin-3-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6-(3,5-dimethyl-1H-pyrazol-1-yl)-2-[(1-{imidazo[1,2-b]pyridazin-6-yl}azetidin-3-yl)methyl]-2,3-dihydropyridazin-3-one including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Synthesis and Potential Anticancer Applications

Synthesis of Congeners with Antitumor Activity : A study by C. Temple and colleagues developed routes for the synthesis of congeners with significant antitumor activity, focusing on the imidazo[4,5-b]pyridine ring systems. These compounds were found to cause the accumulation of cells at mitosis, indicating potential anticancer applications (Temple et al., 1987).

Anticancer Activity of Pyrazolo[3,4-d]pyrimidin-4-one Derivatives : Khaled R. A. Abdellatif and colleagues synthesized a series of 3,6-dimethyl-1-phenyl-1H-pyrazolo[3,4-d][1,3]oxazin-4-one derivatives and tested them for antitumor activity against the MCF-7 human breast adenocarcinoma cell line. Several compounds showed promising antitumor activity, highlighting the potential of these derivatives in cancer treatment (Abdellatif et al., 2014).

Applications in Plant Growth Stimulation

Stimulating Plant Growth : A. Yengoyan and colleagues explored the synthesis of novel 6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazin-3(2H)-one derivatives and found that these compounds showed pronounced plant growth stimulant activity during preliminary screenings. The most active compounds were selected for deeper studies and further field trials, suggesting potential applications in agriculture to enhance plant growth (Yengoyan et al., 2018).

Heterocyclic Chemistry and Molecular Diversity

Novel Heterocyclic Systems : The synthesis of heterocyclic systems has been a focus of various studies, aiming to create diverse molecular structures with potential biological activity. For example, the work by R. Toplak and colleagues on the synthesis of heterocyclic systems involving benzoylamino substituted azolo- and azinopyrimidines showcases the versatility and potential of these molecules in developing new therapeutic agents (Toplak et al., 1999).

Molecular Docking and Biological Evaluation

Molecular Docking and Biological Screening : E. M. Flefel and colleagues prepared a series of novel pyridine and fused pyridine derivatives, subjecting them to in silico molecular docking screenings towards GlcN-6-P synthase as the target protein. The compounds exhibited moderate to good binding energies, indicating potential biological activity. Additionally, the newly synthesized compounds showed antimicrobial and antioxidant activity, underlining the importance of molecular docking in identifying promising biological activities (Flefel et al., 2018).

Eigenschaften

IUPAC Name

6-(3,5-dimethylpyrazol-1-yl)-2-[(1-imidazo[1,2-b]pyridazin-6-ylazetidin-3-yl)methyl]pyridazin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N8O/c1-13-9-14(2)27(21-13)18-5-6-19(28)26(23-18)12-15-10-24(11-15)17-4-3-16-20-7-8-25(16)22-17/h3-9,15H,10-12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DQQPDNAYMOKVBV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1C2=NN(C(=O)C=C2)CC3CN(C3)C4=NN5C=CN=C5C=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N8O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-(3,5-dimethyl-1H-pyrazol-1-yl)-2-[(1-{imidazo[1,2-b]pyridazin-6-yl}azetidin-3-yl)methyl]-2,3-dihydropyridazin-3-one

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.